(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one (1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Brand Name: Vulcanchem
CAS No.: 95716-69-1
VCID: VC0196328
InChI: InChI=1S/C22H40O2Si/c1-16(11-12-17(2)21(3,4)24-25(6,7)8)18-13-14-19-20(23)10-9-15-22(18,19)5/h11-12,16-19H,9-10,13-15H2,1-8H3/b12-11+/t16-,17+,18-,19+,22-/m1/s1
SMILES: CC(C=CC(C)C(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=O)C
Molecular Formula: C22H40O2Si
Molecular Weight: 364.6 g/mol

(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

CAS No.: 95716-69-1

VCID: VC0196328

Molecular Formula: C22H40O2Si

Molecular Weight: 364.6 g/mol

* For research use only. Not for human or veterinary use.

(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one - 95716-69-1

Description

The search results do not contain information about "(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one." However, some search results do provide information on similar chemical compounds. 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, also known as Cashmeran, is used in the fragrance and flavor industries . It provides a rich, complex scent profile, enhancing the appeal of perfumes and fragrances, and contributes to the taste of confectionery and baked goods . It is also investigated for potential applications in drug development and is used as a fragrance component in cosmetics . Inden-4-one is another similar compound with the molecular formula C9H6OC_9H_6O .

CAS No. 95716-69-1
Product Name (1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Molecular Formula C22H40O2Si
Molecular Weight 364.6 g/mol
IUPAC Name (1R,3aR,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Standard InChI InChI=1S/C22H40O2Si/c1-16(11-12-17(2)21(3,4)24-25(6,7)8)18-13-14-19-20(23)10-9-15-22(18,19)5/h11-12,16-19H,9-10,13-15H2,1-8H3/b12-11+/t16-,17+,18-,19+,22-/m1/s1
Standard InChIKey DYLKEUQQJKRJKM-LRFJHULBSA-N
SMILES CC(C=CC(C)C(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=O)C
Canonical SMILES CC(C=CC(C)C(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=O)C
Synonyms (1R,3aR,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
PubChem Compound 13519471
Last Modified Feb 18 2024

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